molecular formula C18H21NO B312532 N-isopentyl[1,1'-biphenyl]-4-carboxamide

N-isopentyl[1,1'-biphenyl]-4-carboxamide

Cat. No.: B312532
M. Wt: 267.4 g/mol
InChI Key: UBRIFAAONQMOLQ-UHFFFAOYSA-N
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Description

N-Isopentyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived carboxamide featuring an isopentyl (3-methylbutyl) group attached to the amide nitrogen. This compound is synthesized via amidation reactions, typically involving coupling agents like EDCI/HOBt, as observed in related derivatives (e.g., ). Its structural analogs are explored for diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(3-methylbutyl)-4-phenylbenzamide

InChI

InChI=1S/C18H21NO/c1-14(2)12-13-19-18(20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

UBRIFAAONQMOLQ-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Palladium-catalyzed Suzuki coupling (e.g., 93% yield for 4'-methyl-N-phenyl derivative) often outperforms direct amidation methods (e.g., 57% for thiazolyl analog) due to efficient boronic acid cross-coupling .
  • Substituent Bulk : Bulky groups (e.g., isopentyl, cyclohexyl) require optimized coupling conditions (e.g., elevated temperatures, prolonged reaction times) to achieve acceptable yields .

Physicochemical Properties

Substituents modulate logP, solubility, and steric effects:

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
N-Isopentyl[1,1'-biphenyl]-4-carboxamide* 295.38 ~4.0 1 ~33.5
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 280.35 4.01 1 33.5
N-(4-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide 307.77 ~4.5 1 ~33.5
4'-Methyl-N-phenyl-[1,1'-biphenyl]-4-carboxamide 273.33 ~3.8 1 ~33.5

*Estimated based on structural analogs.

Key Observations :

  • Hydrophobicity : Chlorophenyl and thiazolyl substituents increase logP compared to phenyl or methyl groups, impacting membrane permeability .
  • Polar Surface Area : All analogs share similar polar surface areas (~33.5 Ų), suggesting comparable passive diffusion profiles.

Spectroscopic Characterization

All derivatives share characteristic NMR signals:

  • Carbonyl (C=O) : δ ~168 ppm in $^{13}\text{C}$ NMR (e.g., ).
  • Aromatic Protons : δ 7.2–7.9 ppm in $^{1}\text{H}$ NMR, confirming biphenyl integrity .
  • LCMS Validation : Molecular ion peaks (e.g., [M+H]$^+$ at m/z 334.3 for decahydronaphthalen-2-yl analog) confirm synthesis .

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